molecular formula C19H22FN3O3 B136134 Grepafloxacin CAS No. 146863-02-7

Grepafloxacin

Cat. No. B136134
CAS RN: 146863-02-7
M. Wt: 359.4 g/mol
InChI Key: AIJTTZAVMXIJGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Grepafloxacin starts with the conversion of the carboxylic acid to its dimethyloxazoline derivative by reaction with the aminomethyl propanol . Lithium diisopropylamide (LDA) then removes a proton from the 8 position; treatment of that anion with trimethylsilyl iodide leads to the silylated intermediate .


Molecular Structure Analysis

Grepafloxacin has a molecular formula of C19H22FN3O3 . A comparison of the structure of ciprofloxacin and grepafloxacin shows that the two compounds are similar, with two exceptions: grepafloxacin has a methyl group at the 5 position and a methyl group attached to the 7-piperazinyl substituent . At the 1 position, both compounds have a cyclopropyl group, which is important for potency .


Chemical Reactions Analysis

Grepafloxacin exerts its antibacterial activity by inhibiting bacterial topoisomerase II (DNA gyrase) and topoisomerase IV, essential enzymes for duplication, transcription, and repair of bacterial DNA . It has in vitro activity against a wide range of gram-positive and gram-negative aerobic microorganisms, as well as some atypical microorganisms .


Physical And Chemical Properties Analysis

Grepafloxacin is a water-soluble fluoroquinolone . It is rapidly and extensively absorbed following oral administration . The absolute bioavailability is approximately 70% . It is primarily metabolized in the liver via CYP1A2 and CYP3A4 .

Scientific Research Applications

1. Anti-Inflammatory Properties

Grepafloxacin, a fluoroquinolone antimicrobial agent, has been shown to inhibit interleukin-8 (IL-8) expression in human airway epithelial cells stimulated by tumor necrosis factor-alpha. This suggests its potential role in controlling chronic airway inflammatory diseases (Hashimoto et al., 1999).

2. Inhibition of Cytokine Production

In vitro studies demonstrated that grepafloxacin inhibits the production of interleukins IL-1alpha, IL-1beta, and the expression of several cytokines including TNFalpha, IL-6, and IL-8 in lipopolysaccharide-stimulated human peripheral blood cells. This indicates its inhibitory effect at the gene transcription level (Ono et al., 2000).

3. Bactericidal Activity Against Respiratory Pathogens

Grepafloxacin exhibits superior in vitro activity against Streptococcus pneumoniae and enhanced efficacy against Haemophilus influenzae and Moraxella catarrhalis. It retains activity against Gram-negative organisms and shows enhanced activity against Gram-positive pathogens (Daschner et al., 1999).

4. Microbiological Properties

It is characterized by a methyl-substituted piperazine at the 7 position, potent activity against streptococci, staphylococci, respiratory Gram-negative pathogens, and sexually transmitted disease pathogens. Grepafloxacin also exhibits activity against atypical respiratory pathogens (Marriott, 1998).

5. Tissue Penetration and Pharmacokinetics

Pharmacokinetic studies reveal that grepafloxacin has a large volume of distribution and is concentrated in alveolar macrophages, bronchial mucosa, and epithelial lining fluid, suggesting its effectiveness for respiratory tract infections (Wise, 1998).

6. Role in Target Specificity Against S. pneumoniae

Grepafloxacin, a derivative of ciprofloxacin, acts preferentially through gyrase in Streptococcus pneumoniae. The presence of a 5-methyl group in grepafloxacin favors gyrase over other targets in S. pneumoniae (Morris et al., 2002).

7. Interaction with Human Neutrophils

Studies show that grepafloxacin primes neutrophil respiratory burst and affects neutrophil function, suggesting a potential role in modulating immune responses (Niwa et al., 2002).

Safety And Hazards

Grepafloxacin was withdrawn from the US market in 1999 due to associations with QTc prolongation and adverse cardiovascular events . If serious side effects occur, such as an allergic reaction, irregular or slow heartbeats, repeated fainting, seizures, confusion or hallucinations, liver damage, or muscle or joint pain, it is advised to stop taking grepafloxacin and seek emergency medical attention .

properties

IUPAC Name

1-cyclopropyl-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJTTZAVMXIJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048321
Record name Grepafloxacin
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Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Grepafloxacin
Source Human Metabolome Database (HMDB)
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Solubility

6.32e-01 g/L
Record name Grepafloxacin
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Mechanism of Action

Grepafloxacin exerts its antibacterial activity by inhibiting bacterial topoisomerase II (DNA gyrase) and topoisomerase IV, essential enzymes for duplication, transcription, and repair of bacterial DNA.
Record name Grepafloxacin
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Product Name

Grepafloxacin

CAS RN

119914-60-2
Record name Grepafloxacin
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Record name Grepafloxacin
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Record name Grepafloxacin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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